Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10,15H2,1H3/t12-,13+/m1/s1 |
InChI Key |
OMPQDSCQQOWFJN-OLZOCXBDSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine or a 1,5-diketone.
Introduction of the Amino Group: The amino group at the 4-position can be introduced via reductive amination or nucleophilic substitution reactions.
Methoxylation: The methoxy group at the 3-position can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Benzyl Protection: The benzyl group can be introduced as a protecting group for the amino or hydroxyl functionalities, typically using benzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Hydrolyzing Agents: Aqueous acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or cardiovascular conditions.
Biological Studies: The compound can be used to study enzyme interactions, receptor binding, and cellular uptake mechanisms.
Chemical Research: It serves as a model compound for studying stereochemistry, reaction mechanisms, and synthetic methodologies.
Industrial Applications:
Mechanism of Action
The mechanism of action of rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features :
- Benzyl ester: Enhances lipophilicity and serves as a protecting group removable via hydrogenolysis .
- Methoxy group (3-position) : Electron-donating substituent that increases steric bulk and reduces polarity compared to hydroxy analogs.
Molecular Formula: C₁₄H₁₉N₂O₃ (calculated).
Molecular Weight: ~263.31 g/mol (estimated).
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The table below compares the target compound with analogs differing in substituents, protecting groups, or stereochemistry:
Key Observations :
- Methoxy vs. Hydroxy : The methoxy group in the target compound reduces hydrogen-bonding capacity and acidity compared to hydroxy analogs (e.g., ). This increases metabolic stability and lipophilicity .
- Amino vs.
- Benzyl vs. tert-Butyl Protecting Groups: Benzyl esters are cleaved under hydrogenolysis, whereas tert-butyl groups require strong acids (e.g., TFA), influencing synthetic strategies .
Stereochemical Differences
- The (3S,4R) configuration of the target compound contrasts with the (3S,4S) diastereomer in . Such stereochemical variations can drastically alter binding affinity in chiral environments (e.g., enzyme active sites) .
- The trans configuration in (3-amino, 4-methyl) may confer distinct conformational preferences compared to the cis arrangement in the target compound .
Physicochemical Properties
- Boiling Points : Benzyl-protected compounds (e.g., ) exhibit higher predicted boiling points (~389°C) than tert-butyl analogs (~306°C) due to increased molecular weight and π-π interactions .
- Solubility : The target compound’s benzyl group reduces water solubility compared to tert-butyl derivatives, which are more polar .
Biological Activity
Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a methoxy group, and a benzyl substituent on the piperidine ring, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- CAS Number : 124668575
The biological activity of this compound is believed to stem from its interaction with various biological targets. The amino group can form hydrogen bonds with receptors or enzymes, while the methoxy and benzyl groups may enhance lipophilicity and facilitate membrane permeability. This structural configuration suggests that the compound could modulate receptor activity or enzyme function, potentially leading to therapeutic effects.
1. Antiviral Activity
Research indicates that piperidine derivatives exhibit antiviral properties. For instance, a study involving related compounds demonstrated moderate antiviral activity against HIV-1 and other viruses. The benzyl-substituted derivatives showed protective effects against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with the cytotoxic concentration (CC50) being 92 μM for one derivative tested .
2. Anticancer Potential
Recent studies have highlighted the potential anticancer activity of piperidine derivatives. One study reported that compounds similar to this compound exhibited cytotoxic effects in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin . The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
3. Neurological Effects
Piperidine derivatives are also being investigated for their neuroprotective properties. Some studies suggest that these compounds may inhibit cholinesterase activity and target beta-secretase enzymes, which are critical in Alzheimer's disease pathology. This dual action could help mitigate cognitive decline associated with neurodegenerative diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the piperidine ring can significantly alter biological activity. For instance, the introduction of different substituents at the N-benzyl position can enhance receptor selectivity and binding affinity. Compounds with an N-(ureidoalkyl) substituent have shown improved potency in antagonizing CCR3 receptors, indicating that structural variations can lead to significant differences in pharmacological profiles .
Q & A
Basic: What are the common synthetic routes for Rel-benzyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions:
- Piperidine Ring Formation : Cyclization of precursors using reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) .
- Functionalization : Introduction of the benzyl carbamate and methoxy groups via nucleophilic substitution or coupling reactions. Dichloromethane (DCM) and triethylamine (TEA) are common solvents and bases .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to protect reactive sites during synthesis .
Advanced: How can stereochemical integrity be maintained during synthesis?
Stereocontrol is critical due to the compound’s (3S,4R) configuration. Strategies include:
- Chiral Catalysts : Asymmetric hydrogenation or enzymatic catalysis to favor desired stereoisomers.
- Chiral Chromatography : Post-synthesis purification using chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomeric impurities .
- Crystallization-Induced Dynamic Resolution : Exploiting solubility differences between stereoisomers under controlled conditions .
Basic: What analytical techniques are used to determine the compound’s structure?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm stereochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- X-ray Crystallography : Definitive structural elucidation of single crystals .
Advanced: How can enantiomeric impurities in the final product be resolved?
- Chiral HPLC : Utilize columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases for baseline separation .
- Enzymatic Resolution : Lipases or esterases selectively hydrolyze one enantiomer .
- Derivatization with Chiral Auxiliaries : Form diastereomers via reaction with chiral acids (e.g., Mosher’s acid) for easier separation .
Biological: What known biological activities are associated with this compound?
Preliminary studies suggest:
- Receptor Binding : Acts as a ligand for G-protein-coupled receptors (GPCRs) due to the piperidine scaffold .
- Enzyme Modulation : Potential inhibition of proteases or kinases via interactions with the amino and methoxy groups .
- Fluorinated Analogs : Substituting methoxy with fluorine alters selectivity (e.g., enhanced metabolic stability) .
Advanced: What in vivo models are suitable for assessing its pharmacokinetics?
- Rodent Studies : Administer via intravenous/oral routes; measure plasma half-life (), bioavailability, and tissue distribution.
- LC-MS/MS : Quantify parent compound and metabolites in biological matrices .
- Microsomal Stability Assays : Evaluate hepatic metabolism using human/rodent liver microsomes .
Stability: What storage conditions are recommended to prevent decomposition?
- Temperature : Store at -20°C in sealed, amber vials to avoid light exposure .
- Humidity : Use desiccants (e.g., silica gel) to minimize hydrolysis of the carbamate group .
- Inert Atmosphere : Argon or nitrogen gas to prevent oxidation .
Comparison: How does the methoxy group influence reactivity compared to halogen substituents?
Advanced: How can computational modeling aid in optimizing this compound’s bioactivity?
- Docking Studies : Predict binding poses with target proteins (e.g., GPCRs) using Schrödinger Suite or AutoDock .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to guide structural modifications .
- MD Simulations : Assess conformational stability in physiological environments (e.g., solvation dynamics) .
Contradiction Analysis: How should researchers address discrepancies in reported synthetic yields?
- Reagent Purity : Trace moisture in solvents (e.g., DCM) can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous conditions .
- Temperature Control : Exothermic reactions (e.g., cyclization) require precise cooling to avoid side products .
- Catalyst Lot Variability : Screen multiple batches of chiral catalysts (e.g., Ru-BINAP) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
